9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

Cytostatic activity Structure-activity relationship Leukemia cell lines

9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline (compound 5c) is a synthetic 6,9-disubstituted indolo[2,3-b]quinoxaline derivative. This compound belongs to the indoloquinoxaline family—planar, fused tetracyclic heterocycles that act as DNA intercalators and are structurally related to the antitumor alkaloid ellipticine.

Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
Cat. No. B11594656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC23H19N3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C23H19N3/c1-15-7-10-17(11-8-15)14-26-21-12-9-16(2)13-18(21)22-23(26)25-20-6-4-3-5-19(20)24-22/h3-13H,14H2,1-2H3
InChIKeyOKSMKUMMKMXIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline: Indoloquinoxaline-Class DNA Intercalator for Anticancer and Cytostatic Screening


9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline (compound 5c) is a synthetic 6,9-disubstituted indolo[2,3-b]quinoxaline derivative [1]. This compound belongs to the indoloquinoxaline family—planar, fused tetracyclic heterocycles that act as DNA intercalators and are structurally related to the antitumor alkaloid ellipticine [2]. The 6H-indolo[2,3-b]quinoxaline scaffold has been widely investigated for anticancer, antiviral, and cytostatic activities, with the mechanism of action predominantly involving intercalation between DNA base pairs [3]. The 9-methyl and 6-(4-methylbenzyl) substitution pattern represents one of several systematically varied analogs within a series designed to probe structure-activity relationships at both the indolo N-6 and the 9-position of the tetracyclic core.

Why Generic Substitution of 9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline Is Scientifically Unjustified


Within the 6H-indolo[2,3-b]quinoxaline class, seemingly minor changes to the substitution pattern produce large and non-linear shifts in biological potency. The 6-aralkyl and 9-position substituents independently and interdependently modulate DNA intercalation affinity, thermal stabilization of the drug-DNA complex, and resulting cytostatic activity [1]. As demonstrated by Karki et al., removing the 9-methyl group while retaining the 6-(4-methylbenzyl) moiety (compound 5h) increases cytostatic potency approximately 2.4-fold against Molt4/C8 cells and 2.1-fold against CEM cells [2]. Conversely, replacing the 9-methyl with bromine (5i) increases potency over 39-fold against L1210 cells [2]. These data demonstrate that procurement decisions cannot rely on class-level assumptions; the specific 9-methyl/6-(4-methylbenzyl) combination produces a unique activity fingerprint that is not predictable from analogs bearing different substituents at either position. Furthermore, QSAR models confirm that cytotoxic potency in this class is highly sensitive to the steric and electronic character of substituents, with cyclic and primary-carbon-containing substituents favored for enhanced activity [3].

Quantitative Comparative Evidence: 9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline vs. Closest Indoloquinoxaline Analogs


Head-to-Head Cytostatic Activity: 5c (9-Methyl) vs. 5h (9-H) at Conserved 6-(4-Methylbenzyl) Position

In a direct head-to-head comparison within the same study, compound 5h (6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline, lacking any 9-substituent) was consistently more potent than 5c (9-methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) across all three tested cell lines [1]. The presence of the 9-methyl group in 5c reduces cytostatic potency relative to the unsubstituted analog 5h. This controlled comparison isolates the effect of a single substituent (9-H vs. 9-CH3) while holding the 6-(4-methylbenzyl) group constant.

Cytostatic activity Structure-activity relationship Leukemia cell lines

Effect of 6-Benzyl vs. 6-(4-Methylbenzyl) on Cytostatic Potency at Conserved 9-Methyl Position: 5c vs. 5d

Comparing 5c (9-methyl-6-(4-methylbenzyl)) with its direct analog 5d (6-benzyl-9-methyl) reveals the impact of the para-methyl group on the 6-benzyl substituent [1]. Against L1210 murine leukemia cells, 5c (IC50 = 285 mmol L⁻¹) and 5d (IC50 = 260 mmol L⁻¹) showed comparable weak activity, while against Molt4/C8 cells, 5c (272 mmol L⁻¹) was modestly more potent than 5d (389 mmol L⁻¹). Against CEM cells, 5c (246 mmol L⁻¹) was also slightly more potent than 5d (290 mmol L⁻¹). The differences are modest and within overlapping error ranges.

Cytostatic activity N-aralkyl substitution Murine leukemia L1210

Dramatic Impact of 9-Bromo vs. 9-Methyl Substitution on L1210 Cytostatic Activity: 5c vs. 5i

The most striking comparator for 5c is compound 5i (9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline), which differs only by a single atom at the 9-position (Br vs. CH3) [1]. Against L1210 murine leukemia cells, 5i (IC50 = 7.2 mmol L⁻¹) is approximately 40-fold more potent than 5c (IC50 = 285 mmol L⁻¹). However, this advantage is not uniform: against Molt4/C8 cells, 5i (222 mmol L⁻¹) is only 1.2-fold more potent than 5c (272 mmol L⁻¹), and against CEM cells, the two compounds are essentially equipotent (247 vs. 246 mmol L⁻¹). This reveals a marked cell-line-dependent selectivity difference driven by the 9-substituent.

Halogen substitution L1210 selectivity Cytostatic potency

QSAR-Derived Substitution Principle: 9-Methyl as a Non-Cyclic, Non-Primary-Carbon Substituent Is Disfavored for Cytotoxic Potency

A QSAR study on a related series of 6H-indolo[2,3-b]quinoxaline derivatives established that increased cytotoxic potency against HL-60 leukemia cells is associated with cyclic substituents or substituents bearing primary carbon atoms [1]. The 9-methyl group of 5c is a non-cyclic, non-primary-carbon substituent (methyl is attached to an aromatic ring, making it a benzylic-type substituent rather than a primary alkyl chain). In contrast, the 6-(4-methylbenzyl) group contains a cyclic (phenyl) moiety. According to the QSAR model, this substitution pattern (non-cyclic at 9-position; cyclic at 6-position) is suboptimal for maximal cytotoxic activity. This is consistent with the experimental observation that 5c is among the less potent members of its series [2].

QSAR modeling Cytotoxic potency prediction Substituent design rules

DNA Intercalation as Class Mechanism: Substituent-Dependent Thermal Stabilization of Drug-DNA Complexes

The 6H-indolo[2,3-b]quinoxaline class exerts pharmacological activity predominantly through DNA intercalation. The thermal stability of the intercalated drug-DNA complex (measured as ΔTm) is established as an important parameter correlating with anticancer and antiviral efficacy [1]. This thermal stability depends critically on the type of substituents and side chains attached to the indoloquinoxaline nucleus and the orientation of the side chain toward the GC-rich minor groove of DNA [2]. While specific ΔTm data for 5c (9-methyl-6-(4-methylbenzyl)) have not been reported, known highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 demonstrate that optimized substituent patterns yield high DNA binding affinity [2]. The 6-aralkyl substitution in 5c, lacking a cationic or hydrogen-bond-donating side chain, is expected to produce weaker DNA intercalation compared to derivatives bearing aminoalkyl side chains at the 6-position.

DNA intercalation Thermal denaturation Mechanism of action

NCI 60-Cell Panel Screening Exclusion: 5c Not Prioritized for Broad-Spectrum Anticancer Evaluation

Among the thirteen 6,9-disubstituted indoloquinoxaline derivatives synthesized and evaluated by Karki et al., only four compounds—5b, 5d, 5g, and 5l—were selected for submission to the NCI in vitro disease-oriented antitumor screen against approximately 60 human tumor cell lines [1]. Compound 5c (9-methyl-6-(4-methylbenzyl)) was not among those selected, while its close analog 5d (6-benzyl-9-methyl) was included. The NCI panel data for 5d showed modest growth inhibition across several cell lines, including HOP-92 (non-small cell lung cancer), HCC-2998 and HCT-116 (colon cancer), and IGROV1 (ovarian cancer) [1]. The exclusion of 5c suggests that its cytostatic profile in the primary Molt4/C8, CEM, and L1210 screens did not meet the prioritization threshold for broader evaluation.

NCI-60 screening Anticancer panel Compound prioritization

Recommended Application Scenarios for 9-Methyl-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Reference Compound: Negative Control for 9-Position Substitution Studies

Based on the direct comparative evidence that the 9-methyl substituent attenuates cytostatic activity relative to 9-H (5h) and dramatically underperforms 9-Br (5i) in L1210 models [1], this compound is best positioned as a reference standard in SAR campaigns. It serves as a defined low-activity benchmark against which more potent 9-substituted analogs (halogen, amino, or cyclic substituents) can be quantitatively compared. Its well-characterized synthesis and spectral data (¹H NMR, IR, FAB-MS) [1] make it suitable for use as an analytical reference in purity and identity verification of analog libraries.

CEM T-Lymphocyte Selectivity Studies: Equipment with 9-Bromo Analog

The unique observation that 5c and 5i (9-bromo analog) are essentially equipotent against CEM human T-lymphocyte cells (246 vs. 247 mmol L⁻¹) despite a 40-fold difference against L1210 cells [1] makes 5c a valuable comparator for probing cell-line-specific mechanisms of cytostatic selectivity. Researchers investigating differential sensitivity of human vs. murine leukemia models to indoloquinoxaline derivatives would benefit from including 5c as a matched control for 5i.

DNA Intercalation Mechanistic Studies: Neutral Aralkyl-Substituted Scaffold

Unlike B-220 and related analogs that carry cationic dimethylaminoethyl side chains, 5c bears a neutral, lipophilic 6-(4-methylbenzyl) substituent [1]. This makes 5c useful for dissecting the contribution of electrostatic vs. hydrophobic interactions in DNA intercalation. Comparative biophysical studies (thermal denaturation, viscometry, CD spectroscopy) using 5c alongside charged analogs such as B-220 or NCA0424 could quantify the energetic penalty of lacking a cationic side chain [2]. The class-level evidence that DNA binding affinity is substituent-dependent supports this application.

Photophysical Probe Development: Methylated Indoloquinoxaline Fluorophore

Methyl substitution on the indoloquinoxaline core is known to modulate photophysical behavior, including fluorescence emission and internal conversion rates [3]. The 9-methyl group in 5c, combined with the extended aromatic character of the 6-(4-methylbenzyl) substituent, may confer distinct fluorescence properties compared to non-methylated or differently substituted analogs. This compound could serve as a precursor or comparator in the development of indoloquinoxaline-based fluorescent probes, building on recent work demonstrating indoloquinoxaline derivatives as blue/green cellular imaging agents [4].

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